3-Methoxybutyl acrylate

Description

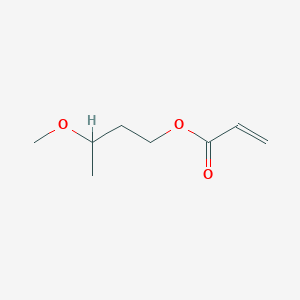

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybutyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-8(9)11-6-5-7(2)10-3/h4,7H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYMXLXNEYZTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-07-2 | |

| Record name | 3-Methoxybutyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybutyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC24163 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxybutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of 3 Methoxybutyl Acrylate

Esterification Pathways

Esterification represents the most direct and common method for synthesizing 3-methoxybutyl acrylate (B77674), typically involving the reaction of 3-methoxybutanol with acrylic acid or its derivatives. The efficiency and outcome of this reaction are heavily dependent on the catalytic system employed.

Conventional Acid-Catalyzed Esterification

The traditional approach to synthesizing 3-methoxybutyl acrylate is through Fischer-Speier esterification. This method involves the reaction of 3-methoxybutanol with acrylic acid in the presence of a strong homogeneous acid catalyst. The reaction is a reversible equilibrium process, and to achieve high yields, the water formed as a byproduct must be continuously removed, typically through azeotropic distillation.

Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). researchgate.net These catalysts function by protonating the carbonyl oxygen of the acrylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of 3-methoxybutanol. psu.edu Reaction temperatures are generally maintained between 80°C and 140°C, depending on the specific catalyst and solvent system used. While effective, homogeneous catalysts can be corrosive and challenging to separate completely from the final product, often requiring neutralization and extensive purification steps. researchgate.net

Table 1: Typical Conditions for Conventional Acid-Catalyzed Esterification

| Parameter | Details |

|---|---|

| Reactants | 3-Methoxybutanol, Acrylic Acid |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) researchgate.net |

| Mechanism | Fischer-Speier Esterification researchgate.net |

| Key Conditions | - Temperature: 80°C - 140°C

Alternative Catalytic Systems in Esterification

To overcome the drawbacks of homogeneous catalysts, alternative systems have been developed. Heterogeneous catalysts, particularly strongly acidic ion-exchange resins, offer a significant advantage. google.com These solid-supported catalysts can be easily filtered out of the reaction mixture, simplifying product purification and allowing for catalyst recycling. A method for preparing (meth)acrylic acid esters involves using such resins while operating under reduced pressure and with a molar ratio of alcohol to acid of less than 1, which can improve the single-pass yield and reduce byproducts. google.com

Other advanced catalytic systems include surfactant-combined Brønsted or Lewis acids, which have been shown to be effective for esterification reactions, sometimes even at room temperature. psu.edu These catalysts can create reverse micelles in the reaction medium, which helps to sequester the water byproduct and drive the reaction forward. psu.edu

Table 2: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Homogeneous Acid | H₂SO₄, p-Toluenesulfonic Acid | High activity; Corrosive; Difficult to separate researchgate.net |

| Heterogeneous Acid | Strongly Acidic Ion-Exchange Resins | Easy separation; Reusable; Reduced contamination google.com |

| Surfactant-Combined | Dodecylbenzenesulfonic acid (DBSA) | Can work at room temperature; Separates water byproduct psu.edu |

Direct Synthetic Routes and Analogs

Beyond direct esterification, other synthetic methodologies involving acrylic esters and the construction of related molecules provide insight into the broader chemistry of this compound class.

Thiol Addition to Acrylic Esters

The carbon-carbon double bond in acrylic esters is electron-deficient, making it susceptible to nucleophilic attack in a process known as a conjugate addition or Michael-type reaction. researchgate.netrsc.org The thiol-acrylate reaction, a prominent example of "click chemistry," involves the addition of a thiol (-SH) group across this double bond. researchgate.net This reaction does not synthesize the acrylate ester itself but is a key reaction of the acrylate functional group.

The process can be catalyzed in several ways:

Base-Catalyzed: A base, often an amine, is used to deprotonate the thiol, forming a thiolate anion which then acts as the nucleophile. researchgate.net

Nucleophile-Catalyzed: Stronger, non-basic nucleophiles like phosphines can catalyze the reaction through a different mechanism, often leading to very rapid and clean conversions. usm.edugoogle.com

Radical-Mediated: In the presence of a photoinitiator and UV light, a free-radical chain reaction between the thiol and the acrylate can occur. rsc.org

These reactions are highly efficient and are widely used in materials science to create cross-linked polymer networks and for surface functionalization. researchgate.netnih.gov

Multi-Step Syntheses of ω-Methoxyalkyl Acrylates

A documented industrial route to produce 3-methoxybutanol starts from crotonaldehyde (B89634). google.comgoogle.com This process involves:

Michael Addition: Crotonaldehyde is reacted with methanol (B129727) in an alkaline solution. The methanol adds across the carbon-carbon double bond to form 3-methoxybutyraldehyde. This exothermic reaction is typically performed at room temperature with cooling. google.comgoogle.com

Hydrogenation: The resulting 3-methoxybutyraldehyde is neutralized and then hydrogenated in the presence of a metal catalyst to reduce the aldehyde group to a primary alcohol, yielding 3-methoxybutanol. google.comgoogle.com

The synthesized 3-methoxybutanol is then reacted with acrylic acid via one of the esterification pathways described previously to yield the final product, this compound. This multi-step approach is essential for producing a wide variety of ω-methoxyalkyl acrylates, where the properties can be tuned by changing the length of the alkyl chain. acs.orgnih.gov

Precursor Synthesis and Purification Strategies

The quality and availability of the starting materials are critical for the successful synthesis of this compound. The primary precursor is 3-methoxybutanol.

The synthesis from crotonaldehyde is a robust method for producing 3-methoxybutanol on an industrial scale. google.com After the initial reaction with methanol, the mixture is neutralized (e.g., with acetic acid) and subjected to hydrogenation. google.com This reduction step can be performed using various catalytic systems. A two-stage hydrogenation has been described, first using a catalyst containing copper oxide or a copper-chromium oxide, followed by a second stage with a nickel-containing catalyst. google.comgoogle.com This process is typically carried out at elevated temperatures (150-180°C) and high pressures (100-150 bar). google.com

An alternative, though less common, synthesis route involves the reaction of 1,3-butylene glycol with a methylating agent like methyl chloride or dimethyl sulfate (B86663) in the presence of a base. ontosight.ai

Regardless of the synthetic route, the resulting 3-methoxybutanol must be purified. The primary method for purification is distillation, which is used to separate the desired alcohol from byproducts, unreacted starting materials, and high-boiling point substances. google.comgoogle.com

Table 3: Synthesis Parameters for the Precursor 3-Methoxybutanol from Crotonaldehyde

| Stage | Description | Key Conditions & Catalysts | Source |

|---|---|---|---|

| Step 1: Aldehyde Formation | Reaction of crotonaldehyde with methanol | Alkaline solution; Room temperature (with cooling) | google.comgoogle.com |

| Step 2: Hydrogenation | Reduction of 3-methoxybutyraldehyde to 3-methoxybutanol | - Catalyst: Copper oxide, Cu-Cr oxide, or Ni

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound, primarily achieved through the esterification of acrylic acid with 3-methoxybutanol, is a process influenced by several critical reaction parameters. The optimization of these conditions is paramount to maximize the yield of the desired ester while minimizing the formation of byproducts, thereby ensuring high selectivity. Key factors that are manipulated to achieve these goals include the type and concentration of the catalyst, the molar ratio of the reactants, the reaction temperature, and the method of water removal to shift the reaction equilibrium.

The esterification of acrylic acid is a reversible reaction. To drive the reaction toward the formation of this compound, the continuous removal of water, a byproduct of the reaction, is essential. This is often accomplished by azeotropic distillation. Due to the high reactivity of the acrylate functional group, both acrylic acid and the resulting this compound can readily undergo polymerization, especially at elevated temperatures. Therefore, the addition of polymerization inhibitors to the reaction mixture is a standard and crucial practice in the synthesis of acrylic esters.

Catalyst Selection and Concentration

The choice of catalyst is a pivotal factor in the esterification process. Both homogeneous and heterogeneous acid catalysts are employed in the synthesis of acrylic esters.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and organic sulfonic acids like p-toluenesulfonic acid (p-TSA) are effective homogeneous catalysts. googleapis.com They are typically used in concentrations ranging from 0.5% to 5.0% by weight of the reactants. googleapis.com While offering high catalytic activity, a significant drawback of homogeneous catalysts is the difficulty in their separation from the final product, which often necessitates neutralization and washing steps, potentially leading to corrosive and environmental concerns. googleapis.com

Heterogeneous Catalysts: To circumvent the issues associated with homogeneous catalysts, solid acid catalysts, particularly strongly acidic ion-exchange resins, have gained prominence. google.com These catalysts offer the distinct advantage of being easily separable from the reaction mixture by simple filtration, allowing for their reuse and reducing downstream processing complexities. google.com The concentration of the heterogeneous catalyst also influences the reaction rate, with higher concentrations generally leading to faster reaction times. However, an optimal loading must be determined to balance catalytic activity with economic and process considerations.

The table below summarizes the types of catalysts commonly used in acrylic acid esterification.

| Catalyst Type | Examples | Typical Concentration | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-Toluenesulfonic acid | 0.5 - 5.0 wt% | High activity | Difficult to separate, corrosive |

| Heterogeneous | Strongly acidic ion-exchange resins | Varies | Easy separation, reusable | Potentially lower activity than homogeneous |

Molar Ratio of Reactants

The stoichiometry of the esterification reaction between acrylic acid and 3-methoxybutanol is 1:1. However, to shift the equilibrium towards the product side and enhance the conversion of the limiting reactant, it is common practice to use one of the reactants in excess. In the industrial production of acrylic esters, the molar ratio of alcohol to acrylic acid is typically varied. googleapis.com Some processes employ an excess of the alcohol. Conversely, other methods have been developed that utilize a molar ratio of alcohol to (meth)acrylic acid of less than 1, often in conjunction with carrying out the reaction under reduced pressure. google.com The optimal molar ratio is a balance between achieving high conversion and the economic and practical considerations of separating and potentially recycling the excess reactant.

Reaction Temperature

Temperature is a critical parameter that significantly impacts the rate of esterification. Generally, higher temperatures accelerate the reaction, leading to shorter reaction times to reach equilibrium. For the synthesis of acrylic esters, the reaction temperature is typically maintained in the range of 60°C to 120°C. google.com

However, the choice of reaction temperature is a trade-off. While higher temperatures are favorable for the reaction kinetics, they also increase the risk of unwanted side reactions, most notably the polymerization of both the acrylic acid reactant and the this compound product. The boiling points of the reactants and the azeotropic mixture for water removal also constrain the practical temperature range. Therefore, an optimal temperature must be selected that maximizes the esterification rate while keeping polymerization and other side reactions to a minimum.

The following table illustrates the general effect of temperature on the esterification of acrylic acid.

| Temperature Range | Effect on Reaction Rate | Potential Issues |

| Low (e.g., < 60°C) | Slow reaction kinetics, long reaction times | Inefficient for industrial production |

| Moderate (e.g., 60-100°C) | Favorable balance of reaction rate and selectivity | Optimal range for many processes |

| High (e.g., > 100°C) | Very fast reaction rate | Increased risk of polymerization and side reactions |

Pressure and Water Removal

As an equilibrium-limited reaction, the continuous and efficient removal of water is crucial for achieving high yields of this compound. This is typically achieved by operating the reaction under conditions that facilitate water removal, such as azeotropic distillation. In some processes, the reaction is carried out under reduced pressure. google.comgoogle.com Lowering the pressure reduces the boiling point of the water-containing azeotrope, allowing for its removal at a lower temperature. This can be particularly advantageous as it mitigates the risk of temperature-induced polymerization. The selection of the operating pressure is therefore closely linked to the reaction temperature and the composition of the reaction mixture. By carefully controlling the pressure, the rate of water removal can be optimized, thereby driving the reaction to completion and maximizing the yield of the desired ester. google.com

Polymerization Mechanisms and Kinetics of 3 Methoxybutyl Acrylate

Fundamental Polymerization Processes

Fundamental polymerization processes are the cornerstone of polymer synthesis and are widely used in industrial applications for their simplicity and versatility with a broad range of monomers. uncw.edu

Free radical polymerization is a common and robust method for producing polymers from vinyl monomers like 3-methoxybutyl acrylate (B77674). wikipedia.org The process is typically characterized by three main steps: initiation, propagation, and termination. uncw.edu

Initiation: The process begins with the generation of free radicals from an initiator molecule, which is often a compound that decomposes under heat or light (e.g., azo compounds or peroxides). These primary radicals then react with a 3-MBA monomer molecule to form an initiated monomer radical.

Propagation: The newly formed monomer radical adds to subsequent 3-MBA molecules in a rapid, sequential fashion. This chain growth reaction is the primary mechanism by which the polymer backbone is formed.

Termination: The growth of a polymer chain ceases through termination reactions. This typically occurs when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation).

A significant characteristic of conventional free radical polymerization is the high reaction rate, which can lead to the formation of exceedingly long polymer chains even at short reaction times. wikipedia.org This often results in polymers with a broad molecular weight distribution, or high polydispersity index (PDI), as chains are initiated and terminated continuously throughout the reaction. While effective for bulk production, this lack of control over chain length and distribution is a limitation for applications requiring precisely defined polymer architectures. wikipedia.orgsigmaaldrich.com

Photoinitiated polymerization is a variant of free radical polymerization where the initiating radicals are generated by the absorption of light. acs.org This technique offers distinct advantages, including the ability to perform polymerization at ambient temperatures, which minimizes side reactions like chain transfer that are more probable in thermal processes. acs.org

The mechanism relies on a photoinitiator, a molecule that, upon absorbing light (typically UV or visible light), generates the radical species necessary to begin polymerization. acs.org 3-Methoxybutyl acrylate is explicitly mentioned as a suitable monomer for photocurable compositions, particularly those cured using modern Light Emitting Diode (LED) sources. epo.org The shift from traditional mercury lamps to LEDs has driven the development of new photoinitiator systems that are efficient at the longer wavelengths emitted by LEDs. epo.org

There are two main types of photoinitiators:

Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to yield free radicals. Acylphosphine oxides are a notable example. acs.org

Type II (H-Abstraction): These systems require a co-initiator or synergist (a hydrogen donor). The photoinitiator (e.g., benzophenone) is excited by light and then abstracts a hydrogen atom from the donor molecule, creating two radicals that can initiate polymerization. acs.org

The process can be controlled by modulating the light source, allowing for spatial and temporal control over the polymerization, which is advantageous for applications like coatings and additive manufacturing. mdpi.comepo.org

Table 1: Common Classes of Photoinitiators

| Initiator Type | Mechanism | Example Compounds | Light Source Compatibility |

|---|---|---|---|

| Type I | Unimolecular Cleavage | Acylphosphine oxides, Germanium-containing ketones | Visible Light |

| Type II | H-Abstraction | Benzophenone, Thioxanthones, Camphorquinone | UV, Visible Light |

| Specialty | Endoperoxide Formation | Thioxanthone-anthracene (TX-A) | Visible Light (Oxygen-requiring) |

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses a group of techniques that provide living characteristics to radical polymerization. sigmaaldrich.com These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distributions), and complex architectures like block copolymers. sigmaaldrich.comsigmaaldrich.com This control is achieved by establishing a rapid and reversible equilibrium between a small number of active, propagating radical species and a majority of dormant, non-propagating species. sigmaaldrich.com

RAFT polymerization is a highly versatile CRP method applicable to a vast array of monomers, including acrylates. sigmaaldrich.comsigmaaldrich.com The key to this process is the addition of a suitable chain transfer agent (CTA), known as a RAFT agent, to a conventional free radical polymerization system. sigmaaldrich.com These RAFT agents are typically thiocarbonylthio compounds that mediate the reaction. sigmaaldrich.com

The RAFT mechanism involves a series of steps that maintain a low concentration of active radicals at any given time:

Initiation: A standard thermal or photoinitiator generates primary radicals, which react with the monomer to form a propagating chain (P•n).

Reversible Chain Transfer: The propagating chain (P•n) adds to the C=S bond of the RAFT agent (Z-C(=S)S-R). This creates an intermediate radical that fragments. Fragmentation can regenerate the initial propagating chain or, more favorably, release the R group as a new radical (R•) and form a dormant polymeric RAFT agent (P_n-S-C(=S)-Z).

Reinitiation: The expelled radical (R•) initiates a new polymer chain by adding to the monomer.

Equilibrium: The new propagating chain (P•m) can add to the dormant polymeric RAFT agent, re-entering a rapid equilibrium of addition and fragmentation. This process ensures that most polymer chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a low polydispersity index (PDI).

The choice of the RAFT agent is critical for successful polymerization and depends heavily on the monomer being used. sigmaaldrich.com For acrylates like 3-MBA, trithiocarbonates and dithiobenzoates are generally effective. sigmaaldrich.com Kinetic studies on analogous monomers like methyl acrylate (MA) and butyl acrylate (BA) demonstrate the high degree of control achievable. uncw.edursc.org For instance, the polymerization of MA can be retarded when using trithiocarbonate (B1256668) RAFT agents due to the lower stability of the propagating acrylate radical compared to methacrylate (B99206) radicals. rsc.org

Table 2: RAFT Agent Suitability for Different Monomer Classes

| RAFT Agent Class | General Structure (Z-C(=S)S-R) | Suitable Monomers |

|---|---|---|

| Dithiobenzoates | Z = Aryl | Acrylates, Methacrylates, Styrenes |

| Trithiocarbonates | Z = S-Alkyl | Acrylates, Methacrylates, Styrenes |

| Dithiocarbamates | Z = NR'₂ | Acrylates, Acrylamides |

| Xanthates | Z = OR' | Acrylates, Vinyl Esters |

This table provides general guidelines for RAFT agent selection. sigmaaldrich.comsigmaaldrich.com

Nitroxide-mediated polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to control polymerization. mdpi.com The controlling mechanism is based on the reversible capping of the growing polymer chain end by the nitroxide radical. This forms a dormant alkoxyamine species.

A dynamic equilibrium exists between the active, propagating radicals and the dormant, nitroxide-capped chains. At polymerization temperatures, the alkoxyamine undergoes reversible thermal C-O bond homolysis, releasing the propagating polymer radical and the nitroxide mediator. The low concentration of free propagating radicals minimizes irreversible termination reactions.

While traditionally a thermal process requiring high temperatures, photo-induced NMP (photo-NMP) allows the reaction to proceed at room temperature, which can prevent side reactions. mdpi.com Studies on the photo-NMP of methyl methacrylate (MMA), a structurally similar monomer, have demonstrated excellent control. In one such study, an initiator (AMDV) and a TEMPO-based mediator (MTEMPO) were used under light irradiation. mdpi.com The results showed a linear increase in the polymer's molecular weight with monomer conversion and the ability to start and stop the polymerization by turning the light source on and off, which are hallmarks of a controlled, living process. mdpi.com

Table 3: Example of a Photo-NMP System for a Methacrylate Monomer

| Component | Compound Name | Role |

|---|---|---|

| Monomer | Methyl Methacrylate (MMA) | Building block |

| Initiator | Azobis(4-methoxy-2,4-dimethylvaleronitrile) (AMDV) | Radical Source |

| Mediator | 4-methoxy-TEMPO (MTEMPO) | Controlling Agent (Nitroxide) |

| Accelerator | Bis(alkylphenyl)iodonium hexafluorophosphate (B91526) (BAI) | Photo-acid generator |

Data derived from a study on MMA, a proxy for acrylate behavior in NMP. mdpi.com

Catalytic chain transfer (CCT) polymerization is a method used to control molecular weight, primarily for the synthesis of low molecular weight polymers, known as macromonomers. wikipedia.orguq.edu.au The process involves the addition of a catalytic amount of a transition metal complex, typically a low-spin cobalt(II) complex like a cobaloxime, to a free radical polymerization. wikipedia.orgrsc.org

The mechanism of CCT involves the transfer of a hydrogen atom from the β-position of a growing polymer radical to the cobalt(II) catalyst. This action terminates the polymer chain, creating a terminal vinyl group (C=C double bond), and produces a cobalt(III)-hydride species. The cobalt-hydride then transfers the hydrogen atom to a monomer molecule, initiating a new polymer chain and regenerating the active cobalt(II) catalyst.

CCT is highly effective for methacrylate monomers, allowing for the production of macromonomers with a narrow molecular weight distribution (dispersity ~2). rsc.orgmdpi.com However, the technique is known to be less efficient for acrylate monomers, often resulting in lower yields of the desired macromonomer products. wikipedia.org The primary application of CCT is not to create high molecular weight polymers but to generate functional oligomers that can be used in subsequent reactions, such as in the formulation of paints, adhesives, and coatings. wikipedia.orgmdpi.com

Table 4: Representative Data for Cobalt-Catalyzed CCT of a Methacrylate

| Monomer | Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |

|---|---|---|---|---|

| Methyl Methacrylate | CoBF | 1600 | 2.1 | 54 |

| Methyl Methacrylate | CoPh | 1600 | 2.2 | 70 |

This data, from a study on MMA, illustrates the typical outcomes of CCTP, producing low molecular weight oligomers with moderate dispersity. mdpi.com CoBF and CoPh are different cobalt-based catalysts.

Anionic Polymerization Approaches

Anionic polymerization represents a key method for synthesizing acrylate polymers with well-defined structures. cmu.edu For primary alkyl acrylates such as this compound, this process can be challenging. google.com Successful anionic polymerization of acrylic acid esters often necessitates specific and controlled conditions to prevent side reactions.

One established approach involves solution polymerization at very low temperatures, typically around -78°C. google.com This method may employ an organolithium compound as a polymerization initiator in a mixed solvent system, such as toluene (B28343) and tetrahydrofuran. google.com To further control the polymerization and suppress unwanted side reactions involving the ester group, stabilizing additives are crucial. cmu.edu

These additives, or ligands, play a vital role in moderating the reactivity of the growing anionic chain end. Examples of such additives used in acrylate polymerization include:

Alkali metal halides, with lithium chloride (LiCl) being predominant. cmu.eduuliege.be

Alkali metal tert-alkoxides. cmu.edu

Polydentate alkoxides. cmu.edu

Organoaluminum compounds. google.com

The use of an initiator like sec-butyl lithium (sBuLi) complexed with LiCl has been shown to enable a "living" anionic polymerization for certain bulky acrylates, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. uliege.be This level of control is essential for creating advanced polymer architectures like block copolymers. google.comcmu.edu

Table 1: Key Components in Anionic Polymerization of Acrylates

| Component | Role | Example(s) | Reference(s) |

| Monomer | The basic repeating unit of the polymer. | This compound | google.com |

| Initiator | Starts the polymerization by creating an active anionic center. | Organolithium compounds (e.g., sBuLi) | google.comuliege.be |

| Solvent | Dissolves the monomer and initiator; influences reactivity. | Toluene, Tetrahydrofuran (THF) | google.comuliege.be |

| Stabilizing Additive | Prevents side reactions and enables controlled polymerization. | Lithium chloride (LiCl), Organoaluminum compounds | google.comcmu.eduuliege.be |

| Temperature | Critical for controlling reaction rate and preventing termination. | Low temperatures (e.g., -78°C) | google.comuliege.be |

Kinetic Studies of Polymerization Reactions

The kinetics of acrylate polymerization are profoundly influenced by the monomer's structure and the conditions of the reaction environment.

The rate of polymerization is significantly affected by the steric hindrance presented by the monomer's ester side chain. The 3-methoxybutyl group is relatively bulky, which imposes steric constraints during the propagation step of polymerization. This steric hindrance can lead to a decrease in the polymerization rate compared to acrylates with smaller side chains like methyl or ethyl groups. researchgate.net

The efficiency of polymerization, including the final monomer conversion and the properties of the resulting polymer, is highly dependent on the reaction environment. In photopolymerization, several environmental and systemic factors are critical:

Light Intensity: Higher light irradiance leads to a greater concentration of initiating radicals, which can increase the polymerization rate. imaging.org This is also a key strategy for overcoming oxygen inhibition. radtech.org

Initiator Concentration: The concentration of the photoinitiator affects the rate of radical generation and, consequently, the speed of the polymerization. imaging.org

Film Thickness: In applications like coatings, the thickness of the film being cured can impact polymerization efficiency, partly due to variations in light penetration and oxygen diffusion. imaging.orgresearchgate.net

Monomer Viscosity: The viscosity of the monomer formulation can affect the diffusion of reactive species, which becomes a limiting factor for the reaction rate, especially at higher conversions. imaging.orgresearchgate.net

These factors collectively determine the kinetics of the polymerization, including the onset of autoacceleration (caused by diffusion-controlled termination) and autodeceleration (caused by diffusion-controlled propagation), which ultimately governs the final degree of conversion. imaging.org

Copolymerization and Terpolymerization Studies of 3 Methoxybutyl Acrylate

Copolymerization with (Meth)acrylic Monomers

The copolymerization of 3-MBA with other (meth)acrylic monomers allows for the tailoring of polymer properties to suit specific applications. The selection of comonomers influences characteristics such as glass transition temperature (Tg), mechanical strength, and surface properties.

Copolymerization of 3-methoxybutyl acrylate (B77674) with common alkyl (meth)acrylates like methyl methacrylate (B99206) (MMA) and n-butyl acrylate (BA) is a key strategy for modulating polymer properties. The reactivity ratios of the comonomers are crucial in determining the final copolymer composition and architecture. For instance, in the copolymerization of n-butyl acrylate with methyl methacrylate, the reactivity ratios indicate that the propagation rate of each monomer adding to its own radical is favored over cross-propagation. uni-bayreuth.deuni-bayreuth.de This behavior influences the monomer sequence distribution along the polymer chain.

The incorporation of 3-MBA, which is a low Tg monomer, can effectively reduce the glass transition temperature of copolymers. google.com For example, copolymerizing 3-MBA with a high-Tg monomer like methyl methacrylate would result in a copolymer with a Tg intermediate between those of the respective homopolymers. This allows for the creation of materials with a wide range of flexibility and hardness. Acrylates, in general, are known for their ability to impart properties like transparency, flexibility, and hardness to copolymers. researchgate.net

Table 1: Reactivity Ratios for Copolymerization of n-Butyl Acrylate (nBuA) and Methyl Methacrylate (MMA)

| Copolymerization Method | r(nBuA) | r(MMA) | Reference |

|---|---|---|---|

| Conventional Radical | 0.48 | 1.88 | uni-bayreuth.de |

| Atom Transfer Radical | 0.45 | 1.95 | uni-bayreuth.de |

Data represents the tendency for monomers to self-propagate versus cross-propagate.

The introduction of hydroxy-functional (meth)acrylates, such as 2-hydroxyethyl acrylate (HEA) and 2-hydroxypropyl acrylate (HPA), into copolymers with 3-methoxybutyl acrylate provides sites for subsequent crosslinking reactions. google.comgoogle.com This is particularly important in the formulation of coatings and adhesives where a curing step is required to achieve the final desired properties. The hydroxyl groups can react with various crosslinking agents, such as isocyanates or melamine-formaldehyde resins, to form a durable three-dimensional network. researchgate.netscribd.com

Table 2: Examples of Hydroxy-Functional (Meth)acrylate Comonomers

| Monomer | Abbreviation | Typical Functionality |

|---|---|---|

| 2-Hydroxyethyl Acrylate | HEA | Primary Hydroxyl |

| 2-Hydroxypropyl Acrylate | HPA | Secondary Hydroxyl |

Incorporating fluoroalkyl (meth)acrylates into copolymers with this compound can significantly modify the surface properties of the resulting materials, imparting low surface energy, hydrophobicity, and oleophobicity. paint.orgresearchgate.net These properties are highly desirable for applications such as anti-fouling coatings, water-repellent finishes, and low-adhesion surfaces. researchgate.net

The copolymerization of fluorinated (meth)acrylates with non-fluorinated monomers like 3-MBA can be challenging due to the significantly different reactivities of the monomers. nih.gov However, techniques like free radical polymerization in suitable solvents or emulsion polymerization can be employed to synthesize these copolymers. paint.orgdundee.ac.uk The fluorine content in the final copolymer can be tailored by adjusting the monomer feed ratio to achieve the desired balance of properties. paint.org For instance, even a small amount of a fluorinated monomer can lead to a significant reduction in the surface energy of the copolymer. researchgate.net

Table 3: Common Fluoroalkyl (Meth)acrylate Monomers

| Monomer Name | Abbreviation | Key Property |

|---|---|---|

| 2,2,2-Trifluoroethyl Methacrylate | TFEMA | Imparts hydrophobicity |

| Hexafluorobutyl Methacrylate | HFBMA | Enhances oil and water repellency |

Incorporation of Specialty Monomers

To impart specific functionalities and enhance performance, specialty monomers can be copolymerized with this compound. These monomers introduce unique chemical groups that can participate in crosslinking reactions or provide specific surface properties.

Copolymerizing this compound with monomers containing alkoxysilyl groups, such as vinyltrimethoxysilane (B1682223) (VTMS) or 3-methacryloxypropyltrimethoxysilane (MPTS), introduces moisture-curable functionalities into the polymer backbone. google.comepo.orgepo.org These alkoxysilyl groups can undergo hydrolysis and condensation reactions in the presence of moisture to form stable siloxane (Si-O-Si) crosslinks, leading to a durable and weather-resistant network. researchgate.net

This type of copolymer is often used in high-performance coatings, sealants, and adhesives where excellent adhesion, durability, and resistance to environmental factors are required. The degree of crosslinking and the final properties of the cured material can be controlled by the concentration of the alkoxysilyl-containing monomer in the copolymer. researchgate.net The synthesis can be performed via various polymerization methods, with solution polymerization being a common choice. epo.org

Table 4: Examples of Alkoxysilyl Group-Containing Monomers

| Monomer Name | Abbreviation | Functional Group |

|---|---|---|

| Vinyltrimethoxysilane | VTMS | Trimethoxysilyl |

| 3-Methacryloxypropyltrimethoxysilane | MPTS | Trimethoxysilyl |

The incorporation of silicone-modified acrylates, such as those containing polydimethylsiloxane (B3030410) (PDMS) chains, into a copolymer with this compound combines the desirable properties of both silicones and acrylics. researchgate.netnih.gov These copolymers exhibit enhanced flexibility, thermal stability, and weather resistance, along with low surface energy. researchgate.netresearchgate.net

The synthesis of these copolymers can be achieved through the copolymerization of acrylic monomers with a silicone macromonomer that has a polymerizable acrylate or methacrylate group. researchgate.net This approach allows for the creation of graft copolymers where silicone chains are attached to an acrylic backbone. These materials are particularly useful in applications requiring high-performance coatings, such as super-weatherable paints for building materials, due to their excellent durability and protective properties. researchgate.net The properties of the final copolymer can be fine-tuned by varying the length and content of the silicone side chains. researchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl methacrylate |

| n-Butyl acrylate |

| 2-Hydroxyethyl acrylate |

| 2-Hydroxypropyl acrylate |

| 2,2,2-Trifluoroethyl methacrylate |

| Hexafluorobutyl methacrylate |

| Dodecafluoroheptyl methacrylate |

| Vinyltrimethoxysilane |

| 3-Methacryloxypropyltrimethoxysilane |

| Vinyltriethoxysilane |

| Polydimethylsiloxane |

| Isocyanates |

Block and Graft Copolymer Architectures

Block and graft copolymers represent advanced polymer structures that allow for the combination of distinct polymer segments, leading to materials with tailored properties. The incorporation of 3-MBA into these architectures is particularly advantageous for applications requiring a soft, low-Tg segment.

The synthesis of well-defined block copolymers incorporating this compound can be achieved through controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the sequential addition of different monomer blocks, resulting in polymers with predictable molecular weights and low polydispersity.

A common strategy involves the synthesis of a "hard" block, for instance, from a methacrylate like methyl methacrylate (MMA), followed by the growth of a "soft" block of poly(this compound) (P3MBA). The resulting diblock copolymer, PMMA-b-P3MBA, would exhibit distinct properties from each block, such as the rigidity of PMMA and the flexibility of P3MBA.

The synthesis of such block copolymers can be monitored by techniques like ¹H NMR to confirm the incorporation of both monomers and by Gel Permeation Chromatography (GPC) to track the increase in molecular weight and maintain a narrow molecular weight distribution after the polymerization of the second block.

Table 1: Hypothetical Synthesis of a PMMA-b-P3MBA Diblock Copolymer via ATRP

| Entry | Block | Monomer | Initiator/Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) (GPC) | PDI |

| 1 | PMMA | MMA | EBiB/CuBr/PMDETA | Toluene (B28343) | 90 | 4 | 15,000 | 1.15 |

| 2 | P3MBA | 3-MBA | PMMA-Br macroinitiator/CuBr/PMDETA | Toluene | 90 | 8 | 35,000 | 1.20 |

This table presents hypothetical data for illustrative purposes, based on typical results for acrylate block copolymerization.

Graft copolymers can be synthesized using several methods, including "grafting-from," "grafting-onto," and the "grafting-through" (or macromonomer) technique. The macromonomer approach involves the synthesis of a polymer chain with a polymerizable end-group, which is then copolymerized with another monomer to form the graft copolymer.

For the integration of 3-MBA, a P3MBA macromonomer with a polymerizable group (e.g., a methacrylate or styrenic group) at one end can be synthesized. This macromonomer can then be copolymerized with a monomer like styrene (B11656) or methyl methacrylate to yield a graft copolymer with a polystyrene or PMMA backbone and P3MBA side chains. Patents have identified this compound as a preferred monomer for creating low Tg homopolymers, which are ideal for use as the grafted chains in such copolymers google.comgoogle.com.

The characterization of these graft copolymers would involve confirming the presence of both the backbone and the grafted chains using spectroscopic methods (¹H NMR, FTIR) and analyzing the thermal properties (DSC, TGA) to observe the distinct glass transitions of the different polymer segments.

Table 2: Representative Properties of a PMMA-g-P3MBA Graft Copolymer

| Property | Value |

| Backbone | PMMA |

| Grafted Chains | P3MBA |

| Mn ( g/mol ) (GPC) | 80,000 |

| PDI | 1.8 |

| Tg (Backbone) (°C) | 105 |

| Tg (Grafted Chains) (°C) | -30 |

This table presents representative data for a graft copolymer, illustrating the expected thermal properties.

Emulsion Polymerization Techniques for Complex Architectures

Emulsion polymerization is a versatile and widely used technique for producing high molecular weight polymers with good control over particle size and morphology. It is particularly well-suited for creating complex polymer architectures such as core-shell particles. While specific studies on the emulsion polymerization of 3-MBA for complex architectures are not extensively documented, the principles governing the emulsion polymerization of other acrylates can be applied.

In a typical core-shell synthesis, a "hard" polymer, such as polystyrene or PMMA, is first polymerized to form the core particles. Subsequently, a mixture of monomers including 3-MBA is fed into the reactor to polymerize and form a "soft" shell around the core. This results in particles with a rigid core and a flexible, rubbery shell. The properties of the final material can be tuned by adjusting the core-to-shell ratio and the composition of the shell.

Miniemulsion polymerization is another advanced technique that could be employed to create well-defined nanostructured materials from 3-MBA. This method allows for the polymerization of monomer droplets, leading to particles that are a direct replica of the initial monomer droplets, offering excellent control over particle size and composition.

The successful synthesis of core-shell particles or other complex architectures via emulsion polymerization would be confirmed by techniques such as Transmission Electron Microscopy (TEM) to visualize the particle morphology and Dynamic Light Scattering (DLS) to determine the particle size distribution.

Table 3: Illustrative Recipe for Core-Shell Emulsion Polymerization with a 3-MBA-containing Shell

| Stage | Component | Amount (parts by weight) |

| Core | Styrene | 40 |

| Deionized Water | 180 | |

| Sodium Dodecyl Sulfate (B86663) (SDS) | 0.5 | |

| Potassium Persulfate (KPS) | 0.3 | |

| Shell | This compound (3-MBA) | 45 |

| Methyl Methacrylate (MMA) | 15 | |

| Deionized Water | 20 | |

| Sodium Dodecyl Sulfate (SDS) | 0.2 | |

| Potassium Persulfate (KPS) | 0.2 |

This table provides an illustrative recipe for a two-stage emulsion polymerization to produce core-shell particles with a 3-MBA-containing shell.

Structure Property Relationships of Poly 3 Methoxybutyl Acrylate and Its Copolymers

Molecular Architecture and Polymer Conformation

Poly(3-methoxybutyl acrylate), or P(3-MBA), is a polymer characterized by a flexible backbone and a distinctive branched alkoxyalkyl side chain. Like most polyacrylates synthesized via free-radical polymerization, P(3-MBA) is amorphous and does not exhibit a crystalline melting point. In the solid state or in solution, the polymer chains are expected to adopt a random coil conformation.

The presence of the 3-methoxybutyl group, which is branched at the third carbon, significantly influences the polymer's architecture. This branching prevents the polymer chains from packing closely together, leading to an increase in free volume. This loosely packed arrangement results in high segmental mobility of the polymer backbone. A key indicator of this high mobility is the polymer's low glass transition temperature (Tg), which has been determined by volume dilatometry to be -56°C. dss.go.thacs.org This value signifies that the polymer exists in a soft, rubbery state at room temperature, a direct consequence of its molecular structure. dss.go.th The initial polymers are soft, elastic, and tacky masses, further supporting the concept of a flexible and mobile polymer network. dss.go.th

Influence of the Methoxybutyl Side Chain on Polymer Characteristics

The 3-methoxybutyl side chain is the primary determinant of the homopolymer's unique properties, governing its reactivity, solubility, and physical state through a combination of steric and electronic factors.

The branched structure of the methoxybutyl side chain introduces a degree of steric hindrance that influences both polymerization and the final polymer's physical properties. This bulkiness contributes to the disruption of chain packing, leading to the low glass transition temperature and the soft, rubbery nature of the material. dss.go.th

The solubility of poly(this compound) is dictated by the chemical nature of its side chain, which contains both a polar ether linkage and a nonpolar hydrocarbon segment. As a result, the uncured, thermoplastic polymer exhibits good solubility in a range of common organic solvents. dss.go.th The balance between the polar and nonpolar characteristics of the side chain governs its interactions with different solvent molecules.

The compatibility of P(3-MBA) with other polymers in blends would depend on the similarity of their solubility parameters. While specific miscibility data is not extensively documented, its flexible nature and variable polarity suggest it could be a candidate for toughening or plasticizing more rigid polymers, provided a sufficient level of compatibility is achieved. The crosslinked version of the polymer, however, is resistant to common organic solvents and mineral acids, though it can be degraded by strong alkalis. dss.go.th

Table 1: Solubility and Resistance of Poly(this compound)

This table summarizes the behavior of P(3-MBA) in different chemical environments based on available research.

| State | Solvent/Reagent Type | Behavior | Reference |

| Thermoplastic (Uncured) | Aromatic Hydrocarbons, Esters, Chlorinated Hydrocarbons | Soluble | dss.go.th |

| Thermoset (Cured) | Common Organic Solvents | Resistant, Insoluble | dss.go.th |

| Thermoset (Cured) | Mineral Acids | Resistant | dss.go.th |

| Thermoset (Cured) | Strong Alkalis | Degraded | dss.go.th |

Tunable Properties through Copolymerization

Copolymerization represents a powerful strategy to modify and enhance the properties of polymers, and P(3-MBA) is no exception. By incorporating other monomers into the polymer chain, a wide spectrum of materials with tailored characteristics can be developed.

The properties of a this compound-based copolymer are directly influenced by the nature and proportion of the comonomer(s) used. This approach allows for the fine-tuning of characteristics such as glass transition temperature, mechanical strength, and adhesion. For instance, copolymerizing 3-MBA with a "hard" monomer possessing a high Tg, such as methyl methacrylate (B99206), would result in a copolymer with a higher Tg and increased rigidity compared to the P(3-MBA) homopolymer. rsc.orgjustia.com Conversely, copolymerization with other "soft" monomers, like ethyl acrylate (B77674), would yield a copolymer that retains a low Tg and high flexibility.

Table 2: Conceptual Effect of Comonomer Type on P(3-MBA) Copolymer Properties

This table illustrates the expected changes in polymer properties when this compound is copolymerized with different classes of monomers.

| Comonomer Type | Example Comonomer | Expected Impact on Copolymer Properties |

| Hard Monomer (High Tg) | Methyl Methacrylate (MMA), Styrene (B11656) | Increased Tg, Hardness, and Tensile Strength |

| Soft Monomer (Low Tg) | n-Butyl Acrylate, Ethyl Acrylate | Maintained Low Tg and Flexibility |

| Functional Monomer | Acrylic Acid, Hydroxyethyl Acrylate | Introduction of reactive sites, improved adhesion, altered hydrophilicity |

| Crosslinking Monomer | Ethylene Glycol Dimethacrylate | Formation of a crosslinked network with increased solvent resistance and modulus |

To understand the role of the side chain structure, it is insightful to compare P(3-MBA) with a series of linear poly(ω-methoxyalkyl acrylate)s (PMCxAs), where 'x' denotes the number of methylene (B1212753) carbons in the side chain. mdpi.com Research on this homologous series has shown a clear correlation between the length of the linear alkyl spacer and the resulting polymer properties. nih.govacs.org

As the number of methylene units (x) in the side chain increases, the glass transition temperature (Tg) generally decreases under both dry and wet conditions. mdpi.com This trend is attributed to an increase in the mobility of the polymer chains due to the plasticizing effect of the longer, more flexible side chains. mdpi.com This increased mobility and hydrophobicity with longer chain lengths also influences the interaction of these polymers with biological systems, affecting protein adsorption and cell behavior. mdpi.comnih.gov

The branched structure of this compound places it in a unique position relative to its linear isomers. Poly(4-methoxybutyl acrylate) (PMC4A), the linear analogue, has a reported Tg of -51.1°C, whereas the branched P(3-MBA) has a lower Tg of -56°C. dss.go.thmdpi.com This suggests that the branching in the 3-methoxybutyl group is more effective at increasing free volume and enhancing segmental mobility than a linear chain of the same carbon count.

Table 3: Properties of Linear Poly(ω-methoxyalkyl acrylate)s (PMCxAs)

Data sourced from a study on PMEA analog polymers, showing the effect of increasing linear side chain length. mdpi.com

| Polymer | Side Chain Methylene Units (x) | Glass Transition Temperature (Tg) - Dry (°C) | Glass Transition Temperature (Tg) - Wet (°C) |

| PMC2A | 2 | -33.4 | -28.9 |

| PMC3A | 3 | -44.5 | -39.1 |

| PMC4A | 4 | -51.1 | -46.5 |

| PMC5A | 5 | -55.8 | -52.6 |

| PMC6A | 6 | -62.6 | -60.8 |

Advanced Understanding of Intermolecular Interactions in Polymeric Systems

The physical and chemical properties of polymers are deeply rooted in the intermolecular forces acting between their chains. newworldencyclopedia.org For poly(this compound), a polymer derived from the monomer this compound, its characteristics are dictated by a sophisticated interplay of forces originating from its unique chemical structure. dss.go.thontosight.ai A detailed examination of these interactions provides insight into the material's behavior and its performance in various applications.

The attractive forces between polymer chains, which include dispersion forces, dipole-dipole interactions, and hydrogen bonds, are significantly amplified due to the long-chain nature of polymers and are crucial in determining properties like tensile strength and glass transition temperature. newworldencyclopedia.orgdspaces.org In the case of poly(this compound), the presence of both an ester group in the acrylate backbone and an ether group in the side chain introduces polarity, leading to significant intermolecular interactions. scielo.brepdf.pub

The monomer, this compound, can be polymerized through mass polymerization using peroxide initiators to form soft, tacky, elastic solids, or in solution to yield polymer solutions. dss.go.th The resultant homopolymer, poly(this compound), possesses a specific set of properties governed by the structure of its repeating unit. Foundational research into its polymerization and crosslinking characteristics was conducted as early as 1966. dss.go.thdss.go.thjst.go.jp

Key Structural Features and Resulting Interactions:

Polar Functional Groups: The polymer's structure contains both ester (-COO-) and ether (-O-) functionalities. These polar groups are responsible for creating permanent dipoles within the polymer chains, leading to dipole-dipole interactions that are stronger than the ubiquitous van der Waals dispersion forces found in nonpolar polymers like polyethylene. newworldencyclopedia.orgdspaces.org These interactions contribute to the polymer's cohesive energy and influence its physical state.

Hydrogen Bonding Potential: While the polymer itself lacks hydrogen bond donors, the oxygen atoms in both the ester and ether groups can act as hydrogen bond acceptors. uvebtech.comresearchgate.net This characteristic is particularly relevant in copolymer systems where a comonomer may contain hydrogen-donating groups (e.g., -OH or -NH), or when the polymer interacts with solvents or other substances capable of hydrogen bonding. newworldencyclopedia.orguvebtech.com

Side Chain Architecture: The 3-methoxybutyl group is a branched side chain. Compared to linear isomers, this branching can restrict chain mobility and affect how the polymer chains pack together. newworldencyclopedia.org This steric influence has a direct impact on the material's macroscopic properties, most notably its glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. acs.org

Recent computational studies and databases have reported the glass transition temperature for poly(this compound).

Table 1: Physicochemical Properties of this compound and Its Homopolymer

| Property | Value | Source |

|---|---|---|

| Monomer: this compound | ||

| CAS Number | 2768-07-2 | dss.go.th |

| Molecular Formula | C₈H₁₄O₃ | ontosight.ai |

| Polymerization | Can be mass or solution polymerized | dss.go.th |

| Homopolymer: Poly(this compound) | ||

| Glass Transition Temperature (Tg) | 311 K (38 °C) | acs.org |

Note: Discrepancies in reported Tg values can arise from different measurement techniques, standards, or polymer molecular weights.

The study of structure-property relationships in similar polyacrylates reveals the significant impact of the side chain. For example, in poly(n-alkyl acrylate)s, increasing the length of the linear alkyl side chain generally decreases the Tg. However, the presence of polar groups like ethers complicates this trend. The ether linkage can enhance interactions with polar substrates and affect the polymer's response to environmental factors like humidity. While not directly about poly(this compound), research on other ether-containing polyacrylates shows that the hydration state at the polymer surface can be precisely controlled, which in turn modulates protein adsorption and cell adhesion, a key consideration in biomedical applications.

Table 2: Glass Transition Temperatures (Tg) of Related Polyacrylates

| Polymer | Glass Transition Temperature (Tg) | Key Structural Difference from Poly(this compound) | Source |

|---|---|---|---|

| Poly(methyl acrylate) | ~10 °C | Shorter, non-ether side chain | uvebtech.com |

| Poly(n-butyl acrylate) | ~-54 °C | Linear, non-ether side chain | uliege.be |

| Poly(acrylic acid) | Hydrogen-bonding -OH group instead of ester side chain | uvebtech.com |

| Poly(this compound) | -56 °C to 38 °C | Branched, ether-containing side chain | acs.orgcsic.esgoogle.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Polyethylene |

| Poly(methyl acrylate) |

| Poly(n-butyl acrylate) |

Advanced Materials Applications Derived from 3 Methoxybutyl Acrylate Polymers

Polymeric Materials for Biomedical and Bioimaging

The biocompatibility and tunable properties of polymers containing 3-methoxybutyl acrylate (B77674) make them suitable for a range of biomedical applications, from enhancing imaging techniques to delivering therapeutics and influencing cellular environments.

Thiol-Acrylate Photopolymers in Biological Imaging Applications

Thiol-acrylate photopolymers are a class of materials that form networks through a light-initiated reaction between thiol and acrylate functional groups. These materials are of particular interest in biomedical applications due to their biocompatibility and the precise control over reaction kinetics and network structure. nuaa.edu.cn The incorporation of monomers like 3-methoxybutyl acrylate can influence the properties of these photopolymers. While direct research specifically detailing 3-MBA in thiol-acrylate photopolymers for imaging is limited, a related compound, 3-methoxybutyl 3-mercaptopropionate, which contains the characteristic methoxybutyl group, is utilized in creating thiol-acrylate photopolymers for biological imaging and drug delivery systems. These polymers are noted for their excellent mechanical properties and biocompatibility. The presence of the methoxybutyl ester can enhance solubility in hydrophobic environments. The "click" reaction chemistry of thiol-ene systems allows for the formation of highly cross-linked networks, which is crucial for creating stable structures for imaging applications.

Polymeric Systems for Targeted Drug Delivery

The design of effective drug delivery systems often relies on the ability to control the release of therapeutic agents. Polymers play a crucial role in these systems by encapsulating drugs and targeting specific sites within the body. nih.gov this compound can be a component in copolymers designed for such purposes. For instance, in the context of cyanoacrylate-based adhesives, which also have applications in drug delivery, 3-methoxybutyl cyanoacrylate has been identified as a promising monomer. afinitica.com It offers a degradation rate faster than that of n-butyl cyanoacrylate but with a lower tissue response, a desirable characteristic for biodegradable drug delivery vehicles. afinitica.com Furthermore, copolymers containing this compound are used in sustained-release composite particles, indicating their utility in controlling the release of functional components over time. epo.org The hydrophobic nature of the butyl acrylate component, when combined with a pH-sensitive polymer like poly(methacrylic acid), can be advantageous in creating smart nano-carriers for targeted drug release. mdpi.com

Biocompatible Coatings for Regulation of Cellular Behavior

The interaction between a biomaterial surface and biological components like proteins and cells is critical for its success. mdpi.com Polymer coatings are frequently used to modify these interactions and regulate cellular behavior. mdpi.com Research on poly(ω-methoxyalkyl acrylate)s, which are analogs of this compound, has shown that the length of the alkyl chain can systematically modulate hydrophobicity, water hydration, and protein adsorption, which in turn influences fibroblast behavior. mdpi-res.com

In a study investigating poly(ω-methoxyalkyl acrylate)s (PMCxAs) with varying methylene (B1212753) carbons (x=2-6), poly(4-methoxybutyl acrylate) (PMC4A) demonstrated an enhanced ability to promote cell spreading, protein adsorption, and the formation of focal adhesions in normal human dermal fibroblasts compared to other polymers in the series. mdpi.com This suggests that polymers derived from this compound could be tailored to create biocompatible coatings that actively promote specific cellular responses, such as adhesion and differentiation, which are vital for tissue regeneration and wound healing applications. mdpi.comresearchgate.net

Table 1: Effect of Poly(ω-methoxyalkyl acrylate) (PMCxA) Side-Chain Length on Fibroblast Behavior

| Polymer | Side-Chain Methylene Carbons (x) | Cell Spreading | Protein Adsorption | Focal Adhesion Formation |

| PMC2A | 2 | Suppressed | Suppressed | Suppressed |

| PMC4A | 4 | Enhanced | Enhanced | Enhanced |

| PMC5A | 5 | Intermediate | Intermediate | Intermediate |

| PMC6A | 6 | Intermediate | Intermediate | Intermediate |

Data synthesized from findings on PMEA analog polymers. mdpi.com

Functional Polymers for Optoelectronic and Sensing Technologies

The versatility of this compound extends to the realm of optoelectronics and sensing, where its derivatives can be used to modify the surfaces of nanomaterials and enhance the performance of composite systems.

Ligands for Quantum Dot Functionalization in LEDs and Sensors

Quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties that make them suitable for applications in light-emitting diodes (LEDs) and sensors. The surface of QDs is often functionalized with organic ligands to improve their stability, solubility, and performance. 3-Methoxybutyl 3-mercaptopropionate, a derivative containing the 3-methoxybutyl group, serves as a ligand for functionalizing QDs. This functionalization enhances the luminescence properties of the quantum dots, which is a critical factor for their use in high-performance LEDs and sensitive sensors. The methoxybutyl ester component specifically aids in improving solubility within hydrophobic matrices, which is often a requirement for incorporating QDs into polymer-based devices.

Polymeric Modifiers for Construction Materials

The addition of acrylic polymers to cement-based materials like mortar and concrete is a well-established method for improving their performance characteristics. While research may not always single out this compound specifically, the principles of modification by acrylic polymer emulsions are directly applicable.

When an acrylic polymer emulsion is added to a cement mixture, it introduces a complex modification mechanism that involves both physical and chemical interactions. acoustics.asn.auespci.fr

Physical Mechanism: As the cement begins to hydrate (B1144303) and the mixture sets, the polymer particles coalesce to form a continuous film. This polymer film coats the cement hydration products and fills the pores and microcracks within the cement matrix. acoustics.asn.audss.go.th This pore-filling action reduces the permeability of the concrete, enhancing its durability and resistance to water and chemical ingress. dss.go.th

Chemical Mechanism: Acrylic polymers, especially those with active functional groups, can engage in chemical reactions with the cement hydrates. acoustics.asn.au The ester groups in the acrylate polymer can interact with the metal cations present in the cement paste, such as Ca²⁺. This can lead to the formation of ionic bonds that link the polymer chains with the inorganic cement matrix. google.comontosight.ai This chemical bonding contributes to improved adhesion and flexural strength. acoustics.asn.au

The integration of acrylic polymers into cementitious systems leads to the formation of an interpenetrating three-dimensional network. acoustics.asn.au This composite structure consists of the inorganic cement hydrate network intertwined with the organic polymer network.

The process unfolds in stages:

Initially, the polymer latex particles are dispersed throughout the wet cement paste.

As water is consumed by cement hydration and evaporation, these polymer particles are forced into close contact.

They eventually coalesce, forming a continuous polymer film that weaves through the pores and adheres to the cement gel and aggregate surfaces. acoustics.asn.auontosight.ai

Advanced Characterization and Computational Methodologies

Spectroscopic and Chromatographic Characterization of Monomers and Polymers

Spectroscopic and chromatographic methods are fundamental tools for the detailed molecular-level investigation of 3-Methoxybutyl acrylate (B77674) and poly(3-Methoxybutyl acrylate).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of the this compound monomer and for confirming the successful polymerization to poly(this compound). Both ¹H NMR and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For the This compound monomer , the ¹H NMR spectrum exhibits characteristic signals for the vinyl protons of the acrylate group, typically appearing as a complex multiplet system due to geminal, cis, and trans couplings. libretexts.org The protons on the methoxybutyl side chain also give distinct signals. The methoxy (B1213986) group protons appear as a sharp singlet, while the protons on the butyl chain appear as multiplets at specific chemical shifts.

The polymerization process is monitored by the disappearance of the vinyl proton signals. In the ¹H NMR spectrum of poly(this compound) , the sharp, well-resolved peaks of the monomer's vinyl region are replaced by broad signals corresponding to the polymer backbone. amazonaws.com The signals for the side-chain protons remain, though they may be broader compared to the monomer spectrum.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. For the monomer, distinct resonances are observed for the carbonyl carbon, the vinyl carbons, and the carbons of the methoxybutyl group. Upon polymerization, the signals for the vinyl carbons disappear and are replaced by signals corresponding to the saturated carbons of the polymer backbone. amazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and its Polymer Note: Predicted values are based on analogous acrylate systems. Actual values may vary.

| This compound (Monomer) | ||

|---|---|---|

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Vinyl Protons (CH₂=CH-) | 5.8 - 6.4 (m) | ~128-131 |

| Carbonyl (C=O) | - | ~166 |

| Ester Methylene (B1212753) (-O-CH₂-) | ~4.1 (t) | ~63 |

| Methoxy (-OCH₃) | ~3.3 (s) | ~59 |

| Side Chain (-CH(OCH₃)-) | ~3.4 (m) | ~73 |

| Side Chain (-CH₂-) | ~1.7 (m) | ~30 |

| Side Chain Methyl (-CH₃) | ~1.2 (d) | ~20 |

| Poly(this compound) (Polymer) | ||

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Backbone (-CH₂-CH-) | 1.3 - 2.5 (br m) | ~35-42 |

| Carbonyl (C=O) | - | ~174 |

| Ester Methylene (-O-CH₂-) | ~4.0 (br) | ~63 |

| Methoxy (-OCH₃) | ~3.3 (s) | ~59 |

| Side Chain (-CH(OCH₃)-) | ~3.4 (br) | ~70 |

| Side Chain (-CH₂-) | ~1.6 (br) | ~30 |

| Side Chain Methyl (-CH₃) | ~1.1 (br) | ~20 |

FT-IR spectroscopy is a powerful technique for identifying functional groups and monitoring the polymerization of this compound. The FT-IR spectrum of the monomer is characterized by several key absorption bands. spectroscopyonline.comresearchgate.net A strong absorption peak corresponding to the stretching vibration of the ester carbonyl group (C=O) is typically observed around 1720-1740 cm⁻¹. uc.pt The C=C double bond of the acrylate moiety gives rise to a characteristic peak around 1620-1640 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹. spectroscopyonline.com

Upon polymerization, the most significant change in the FT-IR spectrum is the disappearance of the peak associated with the C=C double bond, confirming the conversion of the monomer into the polymer. researchgate.net The strong ester carbonyl peak remains a prominent feature of the polymer's spectrum.

Table 2: Key FT-IR Absorption Bands for this compound and its Polymer

| Wavenumber (cm⁻¹) | Assignment | Monomer/Polymer |

|---|---|---|

| ~2960-2850 | C-H stretching (alkyl) | Both |

| ~1730 | C=O stretching (ester) | Both |

| ~1635 | C=C stretching (vinyl) | Monomer only |

| ~1450 | C-H bending | Both |

| ~1150-1250 | C-O-C stretching (ester) | Both |

| ~1100 | C-O-C stretching (ether) | Both |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of poly(this compound). patexia.compolymersource.ca This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. scienceandtechnology.com.vn A PDI value of 1.0 signifies a monodisperse polymer where all chains have the same length. Controlled polymerization techniques aim for PDI values close to 1.1–1.2. acs.org

GPC is crucial for quality control and for correlating the polymer's molecular weight with its physical and mechanical properties.

Table 3: Example GPC Data for a Poly(acrylate) Sample

| Parameter | Value | Description |

|---|---|---|

| Mn (g/mol) | 15,591 | Number-Average Molecular Weight |

| Mw (g/mol) | 23,854 | Weight-Average Molecular Weight |

| PDI (Đ) | 1.53 | Polydispersity Index (Mw/Mn) |

UV-Vis spectroscopy is used to study the electronic transitions in molecules. For the This compound monomer , absorption in the UV region is expected due to the π→π* transition of the conjugated acrylate system (C=C-C=O). msu.edu Simple acrylates typically show an absorption maximum (λmax) below 220 nm.

For poly(this compound) , the characteristic absorption of the acrylate double bond is absent because the double bonds are consumed during polymerization. Therefore, the polymer itself is not expected to show significant UV absorption in the 200-400 nm range, making it transparent in this region. researchgate.net Any observed absorption would likely be due to additives, impurities, or specific end groups introduced during a controlled polymerization process. acs.org

Thermochemical and Morphological Analysis

The thermal properties and morphology of poly(this compound), especially its interaction with water, are critical for applications in fields like biomaterials.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govwilliams.edu For hydrated polymers like poly(ω-methoxyalkyl acrylate)s, DSC is exceptionally useful for quantifying and classifying the different states of water within the polymer matrix. mdpi.comcmu.edu

When a hydrated sample of poly(this compound) is cooled and then heated in a DSC instrument, the water within it can be categorized based on its thermal transitions:

Non-Freezing Water (NFW): This water is strongly bound to the polymer chains and does not crystallize upon cooling, hence it shows no melting peak upon heating. cmu.edu

Freezing-Bound Water (FBW): This water interacts moderately with the polymer chains. It freezes and melts at temperatures below 0°C. Cold crystallization, a phenomenon where amorphous ice transitions to crystalline ice upon heating, can also be observed for this type of water at very low temperatures (e.g., around -42°C). cmu.edu

Free Water (FW): This water behaves like bulk water, freezing and melting at approximately 0°C. cmu.edu

The relative proportions of these water types are crucial as they influence the polymer's surface properties, biocompatibility, and protein adsorption characteristics. mdpi.com Studies on analogous poly(ω-methoxyalkyl acrylate)s have shown that the content of these water fractions can be systematically modulated by changing the length of the alkyl side chain. mdpi.comresearchgate.net

Table 4: Classification of Water in Hydrated Poly(ω-methoxyalkyl acrylate)s by DSC Data based on analogous PMEA systems. cmu.edu

| Water Type | DSC Observation | Interaction with Polymer |

|---|---|---|

| Non-Freezing Water (NFW) | No melting/freezing peak | Strongly bound |

| Freezing-Bound Water (FBW) | Melting peak below 0°C; potential for cold crystallization | Moderately bound |

| Free Water (FW) | Melting peak at ~0°C | Weakly bound / Unbound |

Molecular Dynamics (MD) Simulations of Polymerization Dynamics

Molecular Dynamics (MD) simulations provide a powerful lens for observing the complex, rapid events of polymerization at the atomic scale. For this compound, MD studies focus on elucidating the fundamental mechanisms of radical chain-growth polymerization, including initiation, propagation, termination, and critical secondary reactions that dictate the final polymer architecture.

Reactive force fields (ReaxFF) are particularly suited for this purpose, as they can dynamically model the formation and breaking of chemical bonds, which is a limitation of classical, non-reactive force fields. escholarship.org The development of a ReaxFF model for an acrylate system, such as one involving this compound, would be parameterized using extensive data from higher-level quantum chemistry methods like Density Functional Theory (DFT). acs.org This training ensures the model accurately reproduces reaction pathways, bond dissociation energies, and the structures of radical intermediates. acs.org

MD simulations can track the conversion rate of this compound monomers into polymer chains, the evolution of molecular weight, and the formation of cross-linked networks if a di-functional co-monomer is present. acs.org A key area of investigation is the influence of the 3-methoxybutyl side chain on polymerization kinetics. Its size and polarity can introduce steric hindrance and specific solvent interactions that affect propagation rates and the prevalence of side reactions.